5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Drug metabolism Aldehyde oxidase Metabolic stability

5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1545723-11-2) is a heterocyclic building block belonging to the pyrazole-4-carbaldehyde family, with molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol. It features a 1-ethyl substituent, a 5-cyclopropyl ring, and a reactive aldehyde group at the 4-position of the pyrazole core.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B15113021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C=O)C2CC2
InChIInChI=1S/C9H12N2O/c1-2-11-9(7-3-4-7)8(6-12)5-10-11/h5-7H,2-4H2,1H3
InChIKeyCQSNGVNMKZFAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde – Core Structural Identity and Physicochemical Baseline for Procurement


5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1545723-11-2) is a heterocyclic building block belonging to the pyrazole-4-carbaldehyde family, with molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . It features a 1-ethyl substituent, a 5-cyclopropyl ring, and a reactive aldehyde group at the 4-position of the pyrazole core. The predicted boiling point is 284.0 ± 28.0 °C, predicted density is 1.24 ± 0.1 g/cm³, and the predicted XLogP3 is 0.6, indicating moderate lipophilicity . The topological polar surface area is 34.9 Ų with 2 hydrogen bond acceptor sites and 0 hydrogen bond donors . This compound is supplied at ≥95% purity and serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs .

Why 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Cannot Be Readily Substituted by In-Class Pyrazole-4-carbaldehyde Analogs


Within the pyrazole-4-carbaldehyde family, the specific combination of N1-ethyl and C5-cyclopropyl substituents dictates the compound's physicochemical profile, synthetic reactivity, and potential downstream biological performance. The cyclopropyl group is a well-established pharmacodynamic element known to improve metabolic stability, enhance biological activity, and reduce plasma clearance in drug candidates [1]. In the structurally related zoniporide series, modification of the cyclopropyl group on the pyrazole ring significantly altered aldehyde oxidase (AO)-mediated metabolism; replacement with other alkyl groups was tolerated, but the presence and nature of the cyclopropyl substituent influenced substrate recognition and half-life in human S9 fraction assays [2]. Furthermore, the N1-ethyl substituent (vs. N1-methyl or N1-H analogs) affects lipophilicity (XLogP3 = 0.6 ), which in turn influences membrane permeability, protein binding, and pharmacokinetic distribution. Simple substitution with the regioisomeric 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1006490-05-6) or the N1-methyl analog (CAS 1215295-85-4) would alter both steric and electronic properties at the reactive aldehyde center, potentially changing the outcome of condensation reactions, the selectivity of enzyme inhibition, or the metabolic fate of derived products. Generic interchange without confirmatory head-to-head data therefore carries substantive risk in research programs relying on reproducible synthetic outcomes or structure-activity relationship (SAR) consistency.

Quantitative Differentiation Evidence for 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Versus Closest Analogs


Cyclopropyl Substituent Effect on Aldehyde Oxidase-Mediated Metabolic Stability: Evidence from the Zoniporide Analog Series

Modification of the cyclopropyl group on the pyrazole ring of zoniporide analogs resulted in differential susceptibility to aldehyde oxidase (AO)-catalyzed oxidation in human liver S9 fraction. While the guanidine and quinoline moieties were prerequisites for AO-catalyzed oxidation to 2-oxozoniporide, replacement of the cyclopropyl group with other alkyl groups was tolerated but altered substrate properties [1]. This class-level inference establishes that the cyclopropyl substituent is not metabolically inert and that its presence can influence the metabolic half-life of pyrazole-containing compounds. However, no direct comparative data exist for the target compound versus its des-cyclopropyl or cyclopropyl-replaced analogs; this evidence is extrapolated from the zoniporide chemotype.

Drug metabolism Aldehyde oxidase Metabolic stability Pharmacokinetics

Physicochemical Differentiation from the Regioisomer 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1006490-05-6)

The target compound (5-cyclopropyl substitution) is regioisomeric with 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1006490-05-6). The position of the cyclopropyl group relative to the reactive aldehyde at C4 differs: in the target compound, the cyclopropyl group is adjacent to the aldehyde (C5 position), whereas in the regioisomer it is two bonds away (C3 position). This positional difference alters the steric and electronic environment of the aldehyde group. The target compound has a predicted boiling point of 284.0 ± 28.0 °C and XLogP3 of 0.6 , while the 3-cyclopropyl regioisomer has a predicted boiling point of 299.97 ± 20.00 °C (at 760 Torr) and predicted density of 1.242 ± 0.14 g/cm³ . The predicted pKa of the regioisomer is 1.503 ± 0.10 . These differences in predicted physicochemical properties, while modest, reflect the distinct electronic distribution between the two regioisomers that may translate into differential reactivity in condensation, cycloaddition, or metal-catalyzed coupling reactions at the aldehyde center.

Physicochemical properties Regioisomer comparison Lipophilicity

Aldehyde Reactivity Handle: Synthetic Utility as a Key Intermediate in Pyrazole-4-carbaldehyde Series

Pyrazole-4-carbaldehydes, including the target compound, are versatile synthetic intermediates that undergo condensation, reduction, oxidation, and cycloaddition reactions at the aldehyde group. The Vilsmeier-Haack reaction is the most commonly employed method for introducing the formyl group into the pyrazole ring in this compound class [1]. The target compound has been explicitly utilized as a synthetic precursor in agrochemical patent literature; a Chinese patent (CN113620941A) describes the reduction of 3-chloro-5-(cyclopropyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (a chlorinated derivative) with sodium borohydride to the corresponding alcohol as an intermediate step in the synthesis of herbicidal pyrazole derivatives [2]. The reactive aldehyde functionality enables further derivatization into Schiff bases, chalcones, hydrazones, and carboxylic acids, which are privileged scaffolds in antimicrobial, anti-inflammatory, and anticancer drug discovery [3]. However, no direct comparative data on the relative reactivity of the target compound versus its regioisomers or N1-substituent variants are available.

Synthetic chemistry Aldehyde reactivity Building block Vilsmeier-Haack

Cyclopropyl Group Contribution to CB1 Receptor Binding Affinity: Class-Level SAR from Diaryl-pyrazole-3-carboxamide Series

In the diaryl-pyrazole-3-carboxamide series targeting the cannabinoid type 1 (CB1) receptor, the incorporation of cyclopropyl-containing building blocks was critical for achieving high-affinity binding. Thorough SAR studies identified compounds with Ki ≤ 5 nM at CB1 and acceptable metabolic stability with human liver microsomes. The lead compound 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide (11r) demonstrated a favorable pharmacological profile with outstanding efficacy in reducing serum lipid parameters of metabolic syndrome [1]. While this evidence concerns pyrazole-3-carboxamides rather than pyrazole-4-carbaldehydes, it establishes a class-level precedent that the cyclopropyl substituent on the pyrazole ring can be a critical determinant of target binding affinity and metabolic stability. The target compound, as a 4-carbaldehyde, could serve as a precursor for constructing analogous cyclopropyl-bearing pharmacophores via aldehyde derivatization.

Cannabinoid receptor CB1 antagonist Cyclopropyl pharmacophore SAR

Recommended Research and Industrial Application Scenarios for 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Based on Available Evidence


Agrochemical Lead Optimization: Herbicidal Pyrazole Derivatives via Aldehyde Functionalization

Patent CN113620941A explicitly describes the use of a chlorinated analog of the target compound — 3-chloro-5-(cyclopropyl)-1-ethyl-1H-pyrazole-4-carbaldehyde — as a key intermediate in the synthesis of herbicidal cyclopropyl-pyrazole derivatives [1]. The aldehyde group was reduced with sodium borohydride to the corresponding alcohol, enabling further functionalization into sulfonyl-containing herbicidal agents. The target compound, lacking the 3-chloro substituent, provides a complementary entry point for constructing non-chlorinated analogs in herbicide discovery programs where halogen content must be limited for environmental or regulatory reasons.

Metabolic Stability Screening: AO Liability Assessment of Cyclopropyl-Pyrazole Scaffolds

The zoniporide analog study demonstrated that cyclopropyl substitution on the pyrazole ring influences aldehyde oxidase (AO)-catalyzed metabolism in human S9 fraction, with replacement of the cyclopropyl group by other alkyl groups being tolerated but altering substrate properties [1]. The target compound can serve as a core scaffold for systematic AO liability screening. By derivatizing the 4-carbaldehyde into various functional groups (e.g., amides, esters, heterocycles), researchers can assess how the cyclopropyl-ethyl-pyrazole framework performs relative to other substitution patterns in AO-mediated clearance assays.

CB1 Antagonist or Related GPCR Ligand Development: Cyclopropyl-Containing Pharmacophore Construction

Class-level evidence from the diaryl-pyrazole-3-carboxamide series demonstrates that cyclopropyl substitution on the pyrazole ring contributes to high CB1 receptor binding affinity (Ki ≤ 5 nM) and acceptable human liver microsome stability [1]. The target compound, bearing the 4-carbaldehyde functionality, is a versatile precursor for constructing diverse 4-substituted pyrazole derivatives (e.g., via reductive amination, Knoevenagel condensation, or Grignard addition) while retaining the cyclopropyl pharmacophore. This scenario is most relevant for early-stage medicinal chemistry programs exploring pyrazole-based GPCR modulators.

Regioisomeric Selectivity Studies: Comparing 5-Cyclopropyl vs. 3-Cyclopropyl Pyrazole-4-carbaldehydes in Condensation Reactions

The target compound (5-cyclopropyl substitution adjacent to the aldehyde) and its regioisomer (3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, CAS 1006490-05-6) differ in the steric and electronic environment around the reactive aldehyde group [1] [2]. Researchers conducting systematic SAR studies on pyrazole-derived libraries can use both regioisomers in parallel to determine whether the position of the cyclopropyl group affects reaction yields, regioselectivity in cycloaddition, or the biological activity of downstream products. This head-to-head comparison represents one of the few scenarios where the target compound offers a clearly defined, experimentally testable differentiation from a close analog.

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